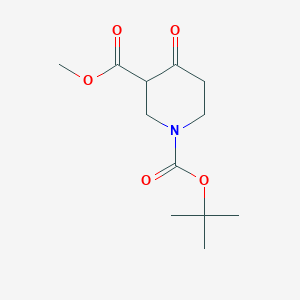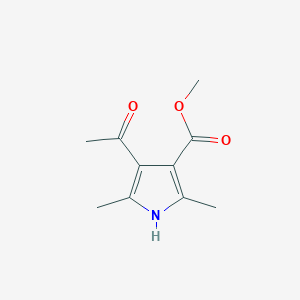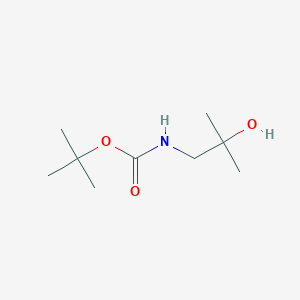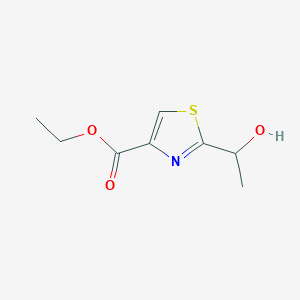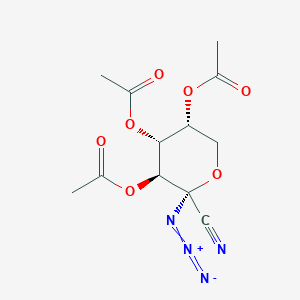
2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide is a significant compound extensively utilized within the biomedical industry. It plays a pivotal role in the synthesis of antiviral and antitumor medications due to its exceptional capacity to impede the proliferation of specific cancer cells. The compound has a molecular formula of C12H14N4O7 and a molecular weight of 326.26 .
Preparation Methods
The synthesis of 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide typically involves the acetylation of 1-azido-1-deoxy-b-D-arabinopyranosyl cyanide. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the production of high-purity compounds suitable for pharmaceutical applications. The synthesis process is optimized to achieve high efficiency and cost-effectiveness while maintaining stringent quality control standards.
Chemical Reactions Analysis
2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents. For example, the azido group can be reduced to an amino group using hydrogenation or other reducing agents.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include hydrogenation catalysts, acidic or basic hydrolysis agents, and cycloaddition catalysts. The major products formed from these reactions include amino derivatives, deacetylated compounds, and triazole derivatives.
Scientific Research Applications
2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide is extensively utilized in scientific research due to its versatile applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of antiviral and antitumor agents.
Biology: The compound is employed in biochemical studies to investigate the mechanisms of action of various enzymes and biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with antiviral and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide involves its ability to interfere with the replication of viral and cancer cells. The azido group can be metabolically activated to form reactive intermediates that inhibit the function of essential enzymes involved in DNA and RNA synthesis. This inhibition leads to the suppression of viral replication and the proliferation of cancer cells.
Comparison with Similar Compounds
2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide can be compared with other similar compounds, such as:
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-b-D-glucopyranose: This compound also contains an azido group and multiple acetyl groups, but it differs in the sugar moiety and the position of the azido group.
2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-xylopyranosyl cyanide: Similar in structure but with a different sugar moiety, this compound exhibits different reactivity and biological activity.
The uniqueness of this compound lies in its specific sugar moiety and the position of the azido group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-6-cyanooxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O7/c1-6(17)21-9-4-20-12(5-13,15-16-14)11(23-8(3)19)10(9)22-7(2)18/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOBHCPCLXJGP-WYUUTHIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451063 |
Source


|
| Record name | 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168567-91-7 |
Source


|
| Record name | 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-b-D-arabinopyranosyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
